Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate is an organic compound with the molecular formula and a molecular weight of approximately 282.31 g/mol. This compound is notable for its potential applications in pharmaceuticals, particularly in the development of therapeutic agents. The presence of a fluorine atom and a methylcarbamoyl group suggests that it may exhibit unique biological activities, making it a compound of interest in medicinal chemistry.
The compound is classified under various chemical databases with identifiers such as CAS number 1258638-92-4. It has been referenced in several patents and scientific literature, indicating its relevance in research and development within the pharmaceutical industry . Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate is categorized as an amine derivative, specifically an aromatic amine, due to the presence of the phenylamino group.
The synthesis of ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate can be achieved through several methods, primarily involving condensation reactions and esterification processes. One common approach includes:
Alternative methods may involve coupling reactions using copper(I) catalysts in polar solvents, which have been documented in patent literature .
The structure of ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate features:
Key structural data includes:
Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate can participate in various chemical reactions due to its functional groups:
While specific mechanisms of action for ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate are not extensively documented, compounds with similar structures often exhibit their effects through interactions with biological targets such as enzymes or receptors. The presence of the fluorine atom may enhance lipophilicity, allowing better membrane penetration, while the methylcarbamoyl group could modulate pharmacokinetics and pharmacodynamics.
The physical properties of ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate include:
Chemical properties include reactivity towards nucleophiles due to the electrophilic nature of the carbonyl group within the methylcarbamoyl moiety .
Ethyl 2-(3-fluoro-4-(methylcarbamoyl)phenylamino)-2-methylpropanoate has potential applications in:
Ethyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate represents a strategically designed alanine derivative with significant implications in pharmaceutical research and synthetic chemistry. This specialty chemical features a molecular framework that combines fluorinated aromatic systems with amino acid ester functionalities, creating a versatile scaffold for drug development. Designated under the CAS registry number 1258638-92-4, this compound has emerged as a valuable chemical entity in medicinal chemistry pipelines, particularly in the exploration of ergogenic supplements and targeted therapeutic agents [2] [4]. Its structural complexity and synthetic utility warrant detailed examination across chemical, historical, and application domains.
The compound exhibits systematic chemical nomenclature that precisely defines its molecular architecture according to IUPAC conventions. The primary designation as ethyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate comprehensively describes the ester group (ethyl), the α-methyl substituted propanoate backbone, and the disubstituted aniline moiety featuring both fluoro and methylcarbamoyl functional groups at the meta and para positions, respectively [2] [4]. This systematic name accurately reflects the molecular connectivity and functional group hierarchy.
Table 1: Comprehensive Nomenclature Profile
Nomenclature Type | Designation |
---|---|
Systematic Name | Ethyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate |
Alternative Chemical Names | N-[3-fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine ethyl esterEthyl 2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoateAlanine, N-[3-fluoro-4-[(methylamino)carbonyl]phenyl]-2-methyl-, ethyl ester |
CAS Registry Number | 1258638-92-4 |
MDL Number | MFCD18207113 |
The molecular structure incorporates several pharmacophoric elements: a fluorinated aromatic ring that enhances bioavailability and membrane permeability, a methylcarbamoyl group (-NHC(O)CH₃) capable of hydrogen bonding interactions, and a sterically hindered α-methylalanine ethyl ester moiety that influences both stereoelectronic properties and metabolic stability [4] [8]. The compound's structural representation in SMILES notation (CCOC(=O)C(Nc1ccc(c(c1)F)C(=O)NC)(C)C) provides a machine-readable format essential for computational chemistry applications and database searching [8].
Table 2: Fundamental Physicochemical Properties
Property | Specification |
---|---|
Molecular Formula | C₁₄H₁₉FN₂O₃ |
Molecular Weight | 282.31 g/mol |
Appearance | White to off-white solid |
Density | 1.178 g/cm³ |
Solubility (DMSO) | 100 mg/mL (354.22 mM) |
The compound presents as a crystalline solid with color ranging from white to off-white, indicating high purity in synthesized form. Its significant solubility in dimethyl sulfoxide (DMSO) facilitates biological testing at concentrations relevant to in vitro assays [2] [4]. The density measurement of 1.178 g/cm³ provides essential data for formulation development and handling considerations [4].
The strategic incorporation of fluorine atoms into biologically active compounds represents a cornerstone of modern medicinal chemistry, driven by fluorine's unique electronic properties and ability to modulate bioavailability parameters. This compound emerged as part of targeted exploration into modified amino acid derivatives during the early 21st century, specifically designed to investigate the ergogenic potential of structurally optimized alanine analogs [2] [6]. Research demonstrated that such amino acid derivatives could significantly influence physiological processes including anabolic hormone secretion, cellular fuel supply dynamics during physical exertion, and recovery mechanisms following exercise-induced muscle stress [2].
The compound's molecular architecture reflects deliberate design choices: the fluoro substituent at the 3-position of the aromatic ring enhances metabolic stability and influences membrane permeation, while the methylcarbamoyl group (-CONHCH₃) provides hydrogen bonding capacity crucial for target engagement. The α,α-dimethyl modification of the alanine ester moiety introduces steric hindrance that potentially retards enzymatic hydrolysis, extending biological half-life [4] [6]. These structural features collectively represent an optimization strategy balancing pharmacodynamic properties with pharmacokinetic considerations.
While specific development timelines remain proprietary, the compound's appearance in specialized chemical catalogs around 2012 coincided with expanding research into modified amino acids as performance-enhancing compounds. Its structural framework has served as a template for subsequent derivatives targeting metabolic pathways and neuromuscular function [1] [6]. The persistent commercial availability of this compound through major suppliers indicates its established value as a research chemical and synthetic intermediate in pharmaceutical discovery pipelines [2] [4] [7].
In synthetic pharmaceutical chemistry, this compound serves primarily as a specialized building block for the construction of more complex molecular architectures, particularly those containing fluorinated aromatic systems and modified amino acid chains. Its consistent availability from multiple specialty chemical suppliers with purity specifications exceeding 96.65% underscores its importance in precision synthesis [2] [7]. The compound functions as a key precursor in the preparation of heterocyclic compounds, especially those containing imidazole and indole pharmacophores that require specific fluorinated aniline intermediates [1] [8].
The synthesis pathway for this compound involves sequential functional group transformations beginning with fluorinated aniline precursors. Critical steps include: (1) selective amidation at the 4-position to install the methylcarbamoyl moiety, (2) nucleophilic substitution employing ethyl 2-bromo-2-methylpropanoate to form the tertiary aniline linkage, and (3) rigorous purification to achieve the high purity standards required for pharmaceutical applications [3] [4]. Each synthetic stage requires precise control to minimize formation of isomeric impurities and byproducts.
Table 3: Commercial Availability and Specifications
Supplier | Catalog Number | Purity (%) | Pricing ($ USD) |
---|---|---|---|
MedChemExpress | HY-77151 | 96.65 | 100 mg: Inquire250 mg: Inquire1 g: Inquire |
TRC | E902133 | Not specified | 50 mg: $155 |
ChemScene | CS-M0347 | Not specified | 1 g: $550 |
Chemuniverse | P87545 | 98 | 100 mg: $281250 mg: $4651 g: $926 |
In pharmaceutical manufacturing, monitoring this compound as a potential impurity is essential during synthesis of target molecules derived from its chemical scaffold. Its controlled substance status in certain regulatory jurisdictions highlights its significance in synthetic pathways requiring stringent documentation [2]. The compound's structural complexity necessitates advanced analytical methods, particularly reversed-phase HPLC with UV detection at 210-254 nm, for accurate quantification as an impurity in downstream pharmaceuticals [3] [8]. This analytical vigilance ensures final drug substances meet rigorous quality specifications regarding related substance limits.
The compound requires specialized cold-chain transportation and storage conditions (-20°C for long-term stability) to preserve its functional integrity, reflecting the reactivity of both the ester and carbamoyl groups under thermal stress [3]. These handling requirements present logistical considerations for its application in multi-step synthetic routes conducted across geographically distributed facilities. The compound's role exemplifies the critical importance of well-characterized intermediates in modern pharmaceutical production, where structural complexity and quality attributes directly influence the efficacy and safety profile of resulting drug substances [3] [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9